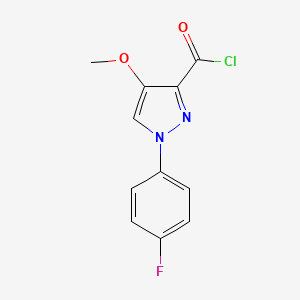

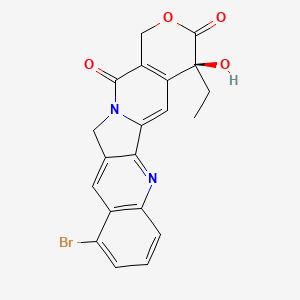

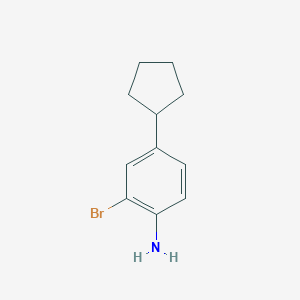

![molecular formula C10H13N3O B8491740 2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine CAS No. 172648-59-8](/img/structure/B8491740.png)

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine

Overview

Description

“2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specific synthesis routes of “2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” are available with detailed experiments and outcomes.Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in various fields .Future Directions

properties

CAS RN |

172648-59-8 |

|---|---|

Product Name |

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine |

Molecular Formula |

C10H13N3O |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(3,5,7-trimethylimidazo[4,5-b]pyridin-2-yl)methanol |

InChI |

InChI=1S/C10H13N3O/c1-6-4-7(2)11-10-9(6)12-8(5-14)13(10)3/h4,14H,5H2,1-3H3 |

InChI Key |

FEKSSXUTXPUCJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1N=C(N2C)CO)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

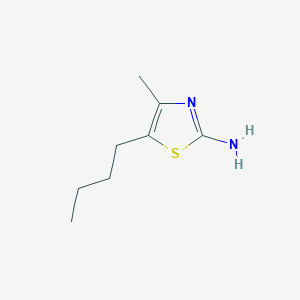

![2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol](/img/structure/B8491674.png)

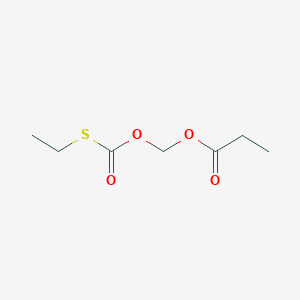

![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)